2-Methyl-3-(2-nitrophenyl)propanoic Acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
New organotin(IV) derivatives with 2-Methyl-3-(2-nitrophenyl)propanoic Acid have been synthesized and studied for their antibacterial and antifungal activities. These compounds, with varying organotin(IV) moieties, show different levels of biological activity, with triorganotin(IV) complexes exhibiting higher activity than diorganotin(IV) complexes. This research highlights the potential of these compounds in the field of bioactive materials (Shahid, Shahzadi, Ali, & Mazhar, 2006).
Enantioseparation Studies
Enantioseparation of isomers of 2-Methyl-3-(2-nitrophenyl)propanoic Acid has been achieved using countercurrent chromatography. The study provides insights into the effects of substituents on enantiorecognition, important for chiral chemistry and pharmacology (Jin, Bao, Sun, & Tong, 2020).
Chemistry of Nitrophenyl Esters in Peptide Synthesis
The molecular and crystal structures of 2-nitrophenyl 2-methyl-2-(para-toluenesulfonylamino)propanoate, a compound related to 2-Methyl-3-(2-nitrophenyl)propanoic Acid, have been characterized. This research sheds light on the behavior of ortho-nitrophenyl esters in peptide synthesis, contributing to the understanding of peptide bond formation (Crisma & Toniolo, 2002).
Synthesis and Biological Evaluation of Derivatives
A study on the synthesis and biological evaluation of new indole-based inhibitors using a compound derived from 2-Methyl-3-(2-nitrophenyl)propanoic Acid provides insights into its potential application in pharmacology, particularly in the development of inhibitors for specific enzymes (Tomoo et al., 2014).
Imaging Hypoxia
Radiosynthesis of compounds derived from 2-Methyl-3-(2-nitrophenyl)propanoic Acid has been carried out for the detection of hypoxic tumor tissue in clinical studies, highlighting its application in diagnostic imaging (Malik et al., 2012).
properties
IUPAC Name |
2-methyl-3-(2-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPRJZBBVQUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-nitrophenyl)propanoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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